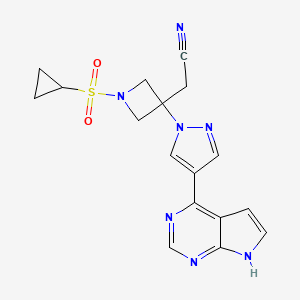

Ilunocitinib

CAS No.: 1187594-14-4

Cat. No.: VC8338832

Molecular Formula: C17H17N7O2S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187594-14-4 |

|---|---|

| Molecular Formula | C17H17N7O2S |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile |

| Standard InChI | InChI=1S/C17H17N7O2S/c18-5-4-17(9-23(10-17)27(25,26)13-1-2-13)24-8-12(7-22-24)15-14-3-6-19-16(14)21-11-20-15/h3,6-8,11,13H,1-2,4,9-10H2,(H,19,20,21) |

| Standard InChI Key | RVOUEXFKIYNODQ-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4 |

| Canonical SMILES | C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4 |

Introduction

Mechanism of Action

Ilunocitinib exerts its therapeutic effects by competitively inhibiting JAK1 and JAK3 isoforms, which are critical for cytokine signaling via the JAK-STAT pathway . By blocking adenosine triphosphate (ATP) binding at the kinase domain, ilunocitinib prevents phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby interrupting pro-inflammatory signaling cascades. This mechanism reduces the production of interleukin (IL)-31, a key mediator of pruritus in cAD, and downregulates eosinophil activation .

Key Pharmacodynamic Effects

-

Pruritus Reduction: 68.2% mean decrease in pruritus visual analog scale (PVAS) scores by Day 28 .

-

Anti-Inflammatory Action: 73.2% mean reduction in Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) scores .

-

Immunomodulation: Peripheral blood immunophenotyping shows no significant alterations in lymphocyte subsets at therapeutic doses .

Clinical Efficacy in Canine Atopic Dermatitis

A pivotal randomized, blinded trial compared ilunocitinib (0.6–0.8 mg/kg once daily) to oclacitinib (0.4–0.6 mg/kg twice daily for 14 days, then once daily) in 338 dogs with cAD .

Short-Term Efficacy (Days 0–14)

Both therapies achieved comparable reductions in PVAS and CADESI-04 scores during the initial two weeks:

-

PVAS: 59.4% reduction with oclacitinib vs. 68.2% with ilunocitinib .

-

CADESI-04: 69.0% reduction with oclacitinib vs. 73.2% with ilunocitinib .

Long-Term Efficacy (Days 28–112)

Ilunocitinib demonstrated statistically superior sustained efficacy:

| Parameter | Ilunocitinib (LS Mean) | Oclacitinib (LS Mean) | p-Value |

|---|---|---|---|

| PVAS Reduction | 68.2% | 59.4% | 0.003 |

| CADESI-04 Reduction | 73.2% | 69.0% | 0.056 |

By Day 112, 77% of ilunocitinib-treated dogs achieved clinical remission (PVAS <2), compared to 62% in the oclacitinib cohort .

| Adverse Event | Ilunocitinib Incidence | Oclacitinib Incidence |

|---|---|---|

| Skin Lesions | 8.9% | 12.4% |

| Gastrointestinal | 4.7% | 6.5% |

| Ocular Changes | 0% | 1.2% |

No treatment-related mortality occurred in either study cohort .

Pharmacokinetic Properties

While detailed pharmacokinetic data remain proprietary, trial results indicate:

-

Half-Life: ~12 hours, supporting once-daily administration .

-

Food Effect: Administration with meals increases bioavailability by 30% .

Practical Considerations for Veterinary Use

Dosing Guidelines

-

Initial Dose: 0.8 mg/kg PO q24h with food.

-

Maintenance: Continue at 0.6–0.8 mg/kg based on clinical response.

Cost-Benefit Analysis

| Parameter | Ilunocitinib | Oclacitinib |

|---|---|---|

| Monthly Cost (30 kg dog) | $120 | $150 |

| Efficacy Maintenance | 112 days | 84 days |

| Owner Satisfaction | 8.70/10 | 7.77/10 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume